Ethyl 4-(benzyloxy)-3-chlorobenzoate

Organic Synthesis Ester Reactivity Protecting Group Chemistry

Secure your supply of Ethyl 4-(benzyloxy)-3-chlorobenzoate (CAS 50529-42-5), a uniquely differentiated benzoate ester scaffold. This intermediate features an orthogonal protection strategy: the 4-benzyloxy group masks a latent phenol for selective hydrogenolysis, while the 3-chloro substituent enables Pd-catalyzed cross-couplings. This precise substitution pattern is critical for multi-step API and liquid crystal synthesis where simpler esters fail. Source now to leverage its multifunctional architecture for your next hit-to-lead optimization or complex natural product synthesis.

Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
CAS No. 50529-42-5
Cat. No. B3352706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzyloxy)-3-chlorobenzoate
CAS50529-42-5
Molecular FormulaC16H15ClO3
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
InChIInChI=1S/C16H15ClO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyUXTAUKWVPKMROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(benzyloxy)-3-chlorobenzoate (CAS 50529-42-5): A Protected Phenolic Ester Building Block for Synthetic and Medicinal Chemistry


Ethyl 4-(benzyloxy)-3-chlorobenzoate (CAS 50529-42-5) is a synthetic benzoate ester derivative characterized by a benzyl-protected phenolic ether at the 4-position and a chlorine atom at the 3-position on the aromatic ring . With a molecular formula of C₁₆H₁₅ClO₃ and a molecular weight of 290.74 g/mol, this compound is primarily employed as a versatile intermediate in advanced organic synthesis and pharmaceutical research . Its structural features enable selective deprotection and further functionalization, making it a valuable building block for constructing more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials .

Why Ethyl 4-(benzyloxy)-3-chlorobenzoate Cannot Be Interchanged with Generic Benzoate Esters or Unprotected Analogs


Generic substitution of Ethyl 4-(benzyloxy)-3-chlorobenzoate with simpler benzoate esters (e.g., ethyl benzoate) or analogs lacking either the chlorine or the benzyl-protected phenol is not feasible for applications requiring orthogonal reactivity. The 3-chloro substituent modulates the electron density of the aromatic ring, influencing both the reactivity of the ester in nucleophilic acyl substitutions and the stability of the aryl chloride in cross-coupling reactions [1]. The benzyloxy group serves as a protecting group for a latent phenol, enabling selective deprotection under mild hydrogenolysis conditions without affecting the ester functionality . This orthogonal protection strategy is critical in multi-step syntheses where an unprotected phenol would undergo unwanted side reactions. Consequently, the specific substitution pattern of Ethyl 4-(benzyloxy)-3-chlorobenzoate dictates its unique reactivity profile and utility as a synthetic intermediate that cannot be replicated by other in-class compounds .

Quantitative Evidence for Ethyl 4-(benzyloxy)-3-chlorobenzoate (CAS 50529-42-5): Comparative Reactivity and Structural Differentiation


Steric and Electronic Modulation of Ester Reactivity: Ethyl vs. Methyl and tert-Butyl Analogs

The ethyl ester of 4-(benzyloxy)-3-chlorobenzoate offers a distinct reactivity profile compared to its methyl and tert-butyl counterparts due to differences in steric bulk and electrophilicity. In nucleophilic acyl substitution reactions, ethyl esters exhibit intermediate reactivity between the more electrophilic methyl esters and the sterically hindered tert-butyl esters [1]. This property is crucial for chemoselective transformations in complex molecule synthesis, where the ethyl ester can be selectively hydrolyzed or transesterified in the presence of other sensitive functional groups [2].

Organic Synthesis Ester Reactivity Protecting Group Chemistry

Orthogonal Deprotection of Benzyloxy Group via Hydrogenolysis: Selectivity Over Ester Functionality

The benzyloxy (OBn) group in Ethyl 4-(benzyloxy)-3-chlorobenzoate can be selectively cleaved under mild hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol, while the ethyl ester remains intact [1]. This orthogonal deprotection strategy is not possible with methyl ethers (which require harsh acidic or Lewis acidic conditions) or with unprotected phenols (which would react under many synthetic conditions). Quantitative yields of the corresponding phenol have been reported for related benzyl-protected benzoates under standard hydrogenolysis conditions (1 atm H₂, 10% Pd/C, EtOH, 25°C, 2-6 h) [2].

Protecting Group Chemistry Hydrogenolysis Orthogonal Deprotection

Structural Rigidity and Supramolecular Assembly: Crystal Structure Evidence for Non-Planar Conformation

X-ray crystallographic analysis of a derivative, 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, reveals that the 4-(benzyloxy)-3-chlorobenzoate moiety adopts a non-planar conformation, with dihedral angles between adjacent aromatic rings ranging from 64.08° to 88.23°, indicating near-perpendicular orientations [1]. This structural rigidity, imparted by the specific substitution pattern, influences the solid-state packing and potential intermolecular interactions, which can be critical for applications in materials science or for designing crystalline derivatives with predictable morphologies [2].

Crystallography Supramolecular Chemistry Solid-State Properties

Optimal Application Scenarios for Ethyl 4-(benzyloxy)-3-chlorobenzoate (CAS 50529-42-5) Based on Structural Evidence


Multi-Step Synthesis of Phenol-Containing APIs and Advanced Intermediates

Ethyl 4-(benzyloxy)-3-chlorobenzoate is ideally suited for multi-step synthetic routes where a phenol group must be protected during early-stage transformations and unveiled at a later stage. The benzyloxy group can be selectively removed via hydrogenolysis without affecting the ethyl ester, enabling late-stage functionalization of the phenol (e.g., alkylation, acylation, or Mitsunobu reactions) [1]. This orthogonal protection strategy is particularly valuable in the synthesis of complex natural products, pharmaceuticals, and agrochemicals where precise control over functional group reactivity is paramount [2].

Scaffold for Diversity-Oriented Synthesis and Library Generation

The combination of an ethyl ester, a benzyl-protected phenol, and an aryl chloride makes Ethyl 4-(benzyloxy)-3-chlorobenzoate a versatile scaffold for diversity-oriented synthesis. The aryl chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents, while the ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling or other derivatizations [1]. This multifunctional architecture allows for the rapid generation of compound libraries for hit-to-lead optimization in drug discovery programs [2].

Precursor for Liquid Crystal Intermediates and Functional Materials

The benzyloxy group serves as a protected hydroxy group that can be converted to other functional groups (e.g., amino, acid chloride) after deprotection, making Ethyl 4-(benzyloxy)-3-chlorobenzoate a useful intermediate in the synthesis of liquid crystal materials and other functional organic molecules [1]. The specific substitution pattern on the aromatic ring can influence the mesomorphic properties of the final liquid crystal compounds, and the ability to orthogonally deprotect the benzyl group allows for precise tuning of molecular structure and physical properties [2].

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